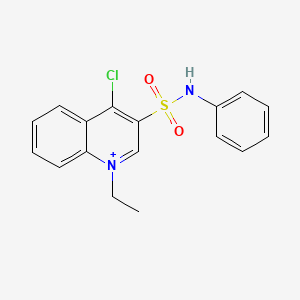
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives are significant due to their diverse biological activities and their role in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline, ethyl iodide, and phenylsulfonamide.
Alkylation: The first step involves the alkylation of 4-chloroquinoline with ethyl iodide in the presence of a base like potassium carbonate. This reaction forms 4-chloro-1-ethylquinoline.
Sulfamoylation: The next step is the sulfamoylation of 4-chloro-1-ethylquinoline with phenylsulfonamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine.
Quaternization: Finally, the quaternization of the resulting compound with a suitable quaternizing agent, such as methyl iodide, yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for various chemical transformations and functionalization reactions.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with specific properties.
作用機序
The mechanism of action of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloroquinoline: A precursor in the synthesis of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium, known for its antimicrobial properties.
1-Ethylquinoline:
Phenylsulfonamide: A sulfonamide derivative with various biological activities.
Uniqueness
This compound stands out due to its unique combination of a quinoline core, an ethyl group, and a phenylsulfamoyl moiety This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development
特性
CAS番号 |
198829-37-7 |
|---|---|
分子式 |
C17H16ClN2O2S+ |
分子量 |
347.8 g/mol |
IUPAC名 |
4-chloro-1-ethyl-N-phenylquinolin-1-ium-3-sulfonamide |
InChI |
InChI=1S/C17H16ClN2O2S/c1-2-20-12-16(17(18)14-10-6-7-11-15(14)20)23(21,22)19-13-8-4-3-5-9-13/h3-12,19H,2H2,1H3/q+1 |
InChIキー |
CEIMUGHULMBYRL-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC(=C(C2=CC=CC=C21)Cl)S(=O)(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


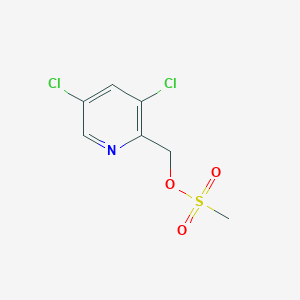
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)

![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
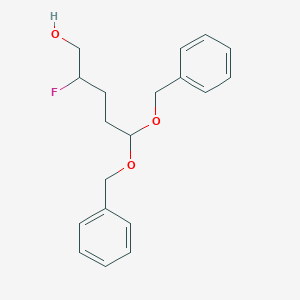
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
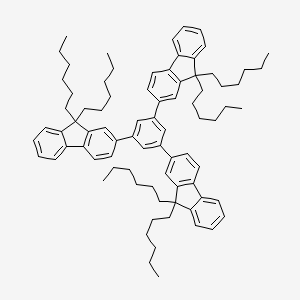
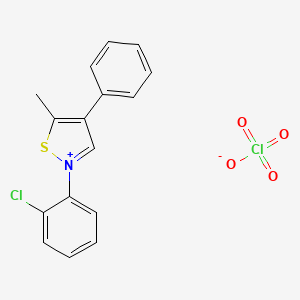
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
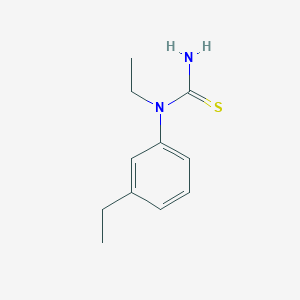

![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
